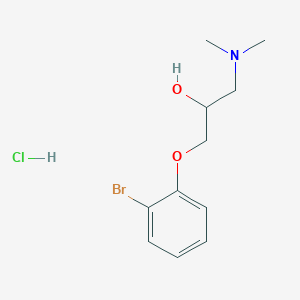![molecular formula C23H17FN2OS B3976363 2-[(4-fluorobenzyl)thio]-N-3-quinolinylbenzamide](/img/structure/B3976363.png)
2-[(4-fluorobenzyl)thio]-N-3-quinolinylbenzamide
Vue d'ensemble
Description
2-[(4-fluorobenzyl)thio]-N-3-quinolinylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamide derivatives and is commonly referred to as 'FBTQ' for short. Additionally, this paper will list future directions for the use of FBTQ in scientific research.
Mécanisme D'action
The mechanism of action of FBTQ is not fully understood, but studies have shown that it interacts with various cellular targets, including DNA, RNA, and proteins. FBTQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, FBTQ has been shown to interfere with the function of microtubules, which are essential for cell division and growth.
Biochemical and Physiological Effects:
FBTQ has been shown to have various biochemical and physiological effects on cells. Studies have shown that FBTQ can induce cell cycle arrest, which is a process that prevents cells from dividing and proliferating. Additionally, FBTQ has been shown to induce DNA damage and oxidative stress, which can lead to cell death. FBTQ has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels, and is essential for the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
FBTQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. Additionally, FBTQ has potent anti-cancer properties, making it an attractive candidate for cancer research. However, FBTQ also has some limitations. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, FBTQ has not been extensively studied in vivo, and its efficacy and safety in animal models are not well-established.
Orientations Futures
There are several future directions for the use of FBTQ in scientific research. One potential direction is the development of FBTQ-based therapies for the treatment of cancer. Additionally, FBTQ could be used as a tool for studying the mechanisms of DNA replication and cell division. Further studies are needed to fully understand the mechanism of action of FBTQ and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, FBTQ is a synthetic compound that has potential applications in various fields of scientific research. It has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Additionally, FBTQ has been shown to induce apoptosis in cancer cells and interfere with the function of microtubules. While FBTQ has several advantages for lab experiments, its long-term effects and efficacy in animal models are not well-established. Further studies are needed to fully understand the potential applications of FBTQ in scientific research.
Applications De Recherche Scientifique
FBTQ has been shown to have potential applications in various fields of scientific research. One of the most significant applications of FBTQ is in the field of cancer research. Studies have shown that FBTQ has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. Additionally, FBTQ has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-quinolin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2OS/c24-18-11-9-16(10-12-18)15-28-22-8-4-2-6-20(22)23(27)26-19-13-17-5-1-3-7-21(17)25-14-19/h1-14H,15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDMSIFLYOIGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=C3SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-isobutyl-4H-1,2,4-triazol-3-yl)-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]urea](/img/structure/B3976300.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3976308.png)




![methyl 4-methyl-3-{[N-(2-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3976330.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3976343.png)

![5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3976360.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-nitrobenzamide](/img/structure/B3976370.png)
![ethyl 2-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3976375.png)
![1-[7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3976382.png)